molecular formula C26H20O B1312234 4-(1,2,2-Triphenylvinyl)phenol CAS No. 76115-06-5

4-(1,2,2-Triphenylvinyl)phenol

Cat. No.: B1312234
CAS No.: 76115-06-5
M. Wt: 348.4 g/mol
InChI Key: ZSZOSPYBNNWIIN-UHFFFAOYSA-N
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Description

4-(1,2,2-Triphenylvinyl)phenol is an organic compound with the molecular formula C26H20O It is known for its unique structural properties, which include a phenol group attached to a triphenylvinyl moiety

Biochemical Analysis

Biochemical Properties

4-(1,2,2-Triphenylvinyl)phenol plays a crucial role in biochemical reactions, particularly those involving fluorescence and photochemical processes. It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the fluorescence properties of the compound, making it useful for detecting specific biomolecules in complex biological systems .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, its fluorescence properties make it a valuable tool for tracking cellular processes and visualizing cellular structures .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with proteins and nucleic acids is key to its function. These interactions can lead to changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of fluorescence. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. These threshold effects are important for determining the safe and effective use of the compound in biomedical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. Its interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may have downstream effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s ability to selectively accumulate in certain cellular compartments makes it useful for targeted imaging and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for optimizing its use in research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Triphenylvinyl)phenol typically involves the reaction of 4-bromophenol with triphenylvinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Bromophenol+Triphenylvinyl bromideK2CO3,DMF,HeatThis compound\text{4-Bromophenol} + \text{Triphenylvinyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Bromophenol+Triphenylvinyl bromideK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2-Triphenylvinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1,2,2-Triphenylvinyl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,2-Triphenylethenyl)phenol
  • 1-(4-Hydroxyphenyl)-1,2,2-triphenylethene
  • 4-(1,2,2-Triphenylvinyl)benzoic acid

Uniqueness

4-(1,2,2-Triphenylvinyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both phenol and triphenylvinyl groups allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological systems make it a versatile compound for research and industrial use.

Properties

IUPAC Name

4-(1,2,2-triphenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOSPYBNNWIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462106
Record name Phenol, 4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76115-06-5
Record name Phenol, 4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(1,2,2-Triphenylvinyl)phenol significant in material science and sensing applications?

A1: this compound is a key precursor to AIE-active polymers with unique fluorescence properties []. These polymers exhibit minimal fluorescence in solution but emit strong fluorescence in an aggregated state, such as nanoparticles or thin films. This phenomenon, known as aggregation-induced emission (AIE), makes them valuable for sensing applications. In the case of the polymers derived from this compound, they exhibit a high sensitivity to nitro compounds []. When these polymers encounter nitro compounds, their fluorescence is quenched, allowing for the detection of these compounds. This is particularly relevant for detecting nitroaromatic explosives.

Q2: How is this compound modified to create AIE-active polymers for nitro compound detection?

A2: The research by [] outlines a two-step process:

    Q3: What are the advantages of using these AIE-active polymers for nitro compound detection?

    A3: The AIE-active polymers derived from this compound offer several advantages:

    • High Sensitivity: They show significant fluorescence quenching in the presence of various nitro compounds, including explosives like picric acid and TNT [].
    • Selectivity: The polymers exhibit negligible response to non-nitro compounds like toluene and phenol, demonstrating their selectivity for nitro compounds [].
    • Stability: The nanoparticles formed by these polymers in a THF-water mixture exhibit long-term stability, remaining viable for over nine months []. This stability is crucial for practical sensing applications.

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